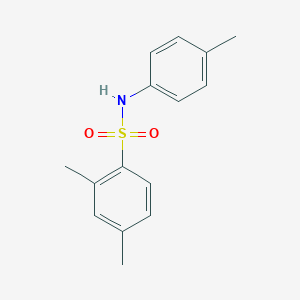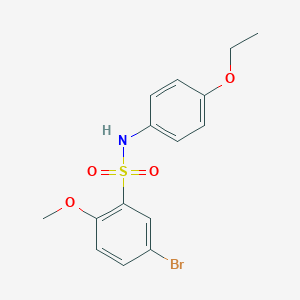![molecular formula C27H29N3O2 B229225 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is not fully understood, but it is thought to act on the serotonergic system. Specifically, 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is thought to act as an antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can increase dopamine release in the prefrontal cortex, suggesting that it may have potential as a treatment for disorders such as schizophrenia and attention deficit hyperactivity disorder.
実験室実験の利点と制限
One advantage of using 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole in lab experiments is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole. One area of research could focus on its potential as a treatment for anxiety and depression, with further studies needed to determine its efficacy and safety in humans.
Another area of research could focus on its potential as a treatment for addiction, with further studies needed to determine its efficacy and safety in humans.
Finally, further studies could focus on the mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, with the goal of developing more targeted and effective treatments for a variety of disorders.
合成法
The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves a multi-step process that begins with the reaction of 1,3-benzodioxole with piperazine. This intermediate is then reacted with 4-chloromethylbenzaldehyde to form the final product, 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole. The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been optimized to produce high yields and purity, making it a viable option for further research.
科学的研究の応用
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for anxiety and depression. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can reduce anxiety-like behaviors in animal models, suggesting that it may have potential as an anxiolytic agent.
Another area of research has focused on the potential of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole as a treatment for addiction. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can reduce drug-seeking behaviors in animal models, suggesting that it may have potential as a treatment for addiction.
特性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H29N3O2/c1-2-30-24-6-4-3-5-22(24)23-15-20(7-9-25(23)30)17-28-11-13-29(14-12-28)18-21-8-10-26-27(16-21)32-19-31-26/h3-10,15-16H,2,11-14,17-19H2,1H3 |
InChIキー |
DHXTXXXALLKAHB-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C61 |
正規SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















